molecular formula C16H18N2O2 B11808760 Methyl 6-(benzyl(methyl)amino)-2-methylnicotinate

Methyl 6-(benzyl(methyl)amino)-2-methylnicotinate

Cat. No.: B11808760
M. Wt: 270.33 g/mol
InChI Key: VYWLUUFTEFKCGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(benzyl(methyl)amino)-2-methylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a benzyl(methyl)amino group attached to the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(benzyl(methyl)amino)-2-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with benzyl(methyl)amine in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(benzyl(methyl)amino)-2-methylnicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl(methyl)amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Methyl 6-(benzyl(methyl)amino)-2-methylnicotinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-(benzyl(methyl)amino)-2-methylnicotinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-(benzylmethylamino)ethyl)benzoate
  • 6-Benzylamino-2-methylnicotinate
  • Benzyl(methyl)amino derivatives

Uniqueness

Methyl 6-(benzyl(methyl)amino)-2-methylnicotinate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

methyl 6-[benzyl(methyl)amino]-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C16H18N2O2/c1-12-14(16(19)20-3)9-10-15(17-12)18(2)11-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3

InChI Key

VYWLUUFTEFKCGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N(C)CC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.